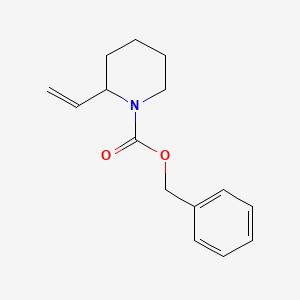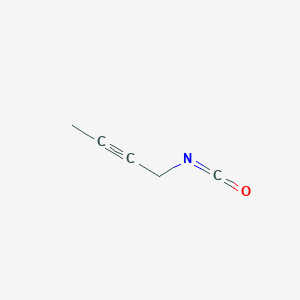
2-(4-Ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid is an organic compound with a unique structure that includes a cyclohexyl ring substituted with an ethyl group and a hydroxyl group, along with a difluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl ring and introduce the ethyl and hydroxyl groups through a series of substitution and addition reactions. The difluoroacetic acid moiety can be introduced via a nucleophilic substitution reaction using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the difluoroacetic acid moiety to a simpler acid.
Substitution: The difluoroacetic acid moiety can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups to the difluoroacetic acid moiety.
Aplicaciones Científicas De Investigación
2-(4-Ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound
Propiedades
Fórmula molecular |
C10H16F2O3 |
|---|---|
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
2-(4-ethyl-1-hydroxycyclohexyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H16F2O3/c1-2-7-3-5-9(15,6-4-7)10(11,12)8(13)14/h7,15H,2-6H2,1H3,(H,13,14) |
Clave InChI |
JBNOTXMNRDNSCA-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(C(C(=O)O)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one](/img/structure/B15303926.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate](/img/structure/B15303927.png)







![2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid](/img/structure/B15303980.png)

